Phenol;3-tricyclo[5.2.1.02,6]deca-4,8-dienyl cyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol;3-tricyclo[5.2.1.02,6]deca-4,8-dienyl cyanate is a complex organic compound characterized by its unique tricyclic structure. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
The synthesis of Phenol;3-tricyclo[5.2.1.02,6]deca-4,8-dienyl cyanate typically involves multiple steps, including key reactions such as the Diels-Alder reaction and Conia-ene reaction . The process begins with the formation of bicyclo[2.2.2]octane, followed by the shaping of a five-membered ring to achieve the tricyclic framework . Industrial production methods often involve optimizing these reactions to increase yield and purity.
Chemical Reactions Analysis
Phenol;3-tricyclo[5.2.1.02,6]deca-4,8-dienyl cyanate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include aluminium hydride, lithium tri-t-butoxy-aluminium hydride, and sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but typically involve modifications to the tricyclic structure and the cyanate group.
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, its unique structure allows it to interact with various biological targets, making it a potential candidate for drug development . In industry, it is used in the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of Phenol;3-tricyclo[5.2.1.02,6]deca-4,8-dienyl cyanate involves its interaction with specific molecular targets and pathways. The tricyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Phenol;3-tricyclo[5.2.1.02,6]deca-4,8-dienyl cyanate is unique due to its tricyclic structure and the presence of the cyanate group. Similar compounds include tricyclo[4.3.1.03,7]decane and tricyclo[5.2.1.0,2,6]deca-3,8-diene . These compounds share the tricyclic framework but differ in their functional groups and specific structural features, which can lead to different reactivity and applications.
Properties
CAS No. |
115427-31-1 |
---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
phenol;3-tricyclo[5.2.1.02,6]deca-4,8-dienyl cyanate |
InChI |
InChI=1S/C11H11NO.C6H6O/c12-6-13-10-4-3-9-7-1-2-8(5-7)11(9)10;7-6-4-2-1-3-5-6/h1-4,7-11H,5H2;1-5,7H |
InChI Key |
NZBHLYGGBPFJQF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3C2C=CC3OC#N.C1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.